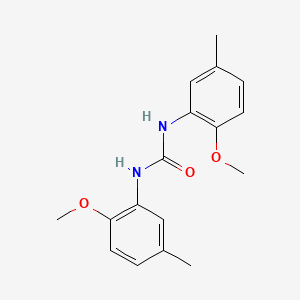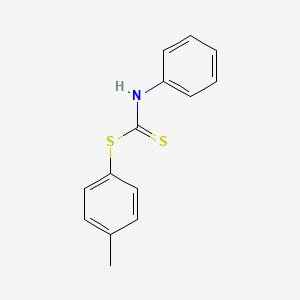
Chloro-2-thienylmercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro-2-thienylmercury is an organomercury compound with the molecular formula C₄H₃ClHgS. It is known for its unique structure, which includes a thiophene ring bonded to a mercury atom through a chlorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chloro-2-thienylmercury can be synthesized through the reaction of 2-thienylmagnesium bromide with mercuric chloride. The reaction typically occurs in an anhydrous ether solution, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as column chromatography, is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Chloro-2-thienylmercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercuric oxide and other by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury and thiophene derivatives.
Substitution: The chlorine atom in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or iodine can be used for substitution reactions.
Major Products Formed:
Oxidation: Mercuric oxide and thiophene derivatives.
Reduction: Elemental mercury and thiophene derivatives.
Substitution: Various halogenated thiophene compounds.
Wissenschaftliche Forschungsanwendungen
Chloro-2-thienylmercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of chloro-2-thienylmercury involves its interaction with biological molecules, particularly proteins and enzymes. The mercury atom can form strong bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Phenylmercury chloride: Similar structure but with a phenyl group instead of a thiophene ring.
Methylmercury chloride: Contains a methyl group instead of a thiophene ring.
Ethylmercury chloride: Contains an ethyl group instead of a thiophene ring.
Uniqueness: Chloro-2-thienylmercury is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5857-39-6 |
|---|---|
Molekularformel |
C4H3ClHgS |
Molekulargewicht |
319.18 g/mol |
IUPAC-Name |
chloro(thiophen-2-yl)mercury |
InChI |
InChI=1S/C4H3S.ClH.Hg/c1-2-4-5-3-1;;/h1-3H;1H;/q;;+1/p-1 |
InChI-Schlüssel |
ZHYQQIZNGJOGSG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CSC(=C1)[Hg]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-azatricyclo[4.2.0.0~2,4~]oct-7-ene-5-carboxylate](/img/structure/B11945903.png)
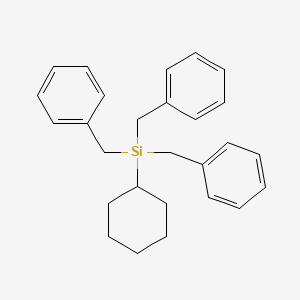
![Benzene, [(1-methylene-2-propenyl)thio]-](/img/structure/B11945909.png)



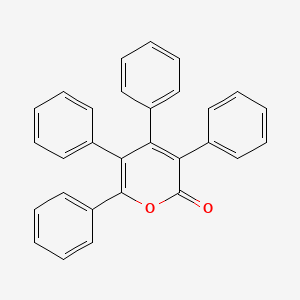
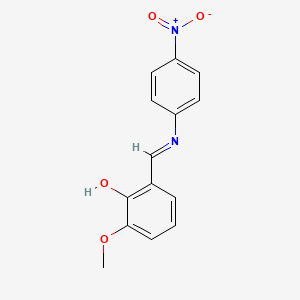


![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B11945967.png)

